2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide
CAS No.: 1251595-11-5
Cat. No.: VC5455954
Molecular Formula: C18H22N4O3
Molecular Weight: 342.399
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251595-11-5 |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 342.399 |
| IUPAC Name | 2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H22N4O3/c1-13-5-3-4-6-15(13)20-16(23)12-22-17(24)11-14(2)19-18(22)21-7-9-25-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,20,23) |
| Standard InChI Key | WXWCUJKPSBQKTP-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the pyrimidinone acetamide class, characterized by a central 4-methyl-6-oxopyrimidine core substituted with a morpholine ring at position 2 and an N-(2-methylphenyl)acetamide group at position 1. Its molecular formula is C₂₁H₂₅N₅O₃, with a molecular weight of 395.46 g/mol. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| logP (Partition coefficient) | 2.67 (predicted) | |
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 5 | |
| Polar surface area | 47.94 Ų | |
| Solubility (logSw) | -2.96 (poor aqueous solubility) |
The morpholine moiety enhances solubility in organic solvents, while the 2-methylphenyl group contributes to lipophilicity, balancing blood-brain barrier permeability . The SMILES notation (CC1=CC(N(CC(Nc2ccccc2C)=O)C1=O)N1CCOCC1) confirms the stereochemical arrangement .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Pyrimidinone Core Formation: Condensation of ethyl acetoacetate with thiourea in methanol under basic conditions yields 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .
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S-Alkylation: Reaction with 2-chloro-N-(2-methylphenyl)acetamide in dimethylformamide (DMF) with potassium carbonate introduces the acetamide side chain .
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Morpholine Substitution: Nucleophilic aromatic substitution replaces the thiol group with morpholine-4-yl, facilitated by catalytic palladium in tetrahydrofuran (THF) .
Yield: 60–75% after purification via column chromatography.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Peaks at δ 12.45 (NH, pyrimidinone), 10.08 (NH, acetamide), 7.75–7.55 (aromatic protons), and 3.75–3.60 (morpholine OCH₂) .
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¹³C NMR: Signals at δ 166.43 (C=O, acetamide), 165.43 (C=O, pyrimidinone), and 66.12 (morpholine C-O).
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MS (ESI+): m/z 396.2 [M+H]⁺.
Pharmacological Implications
Predicted Biological Activity
Computational PASS analysis predicts anticonvulsant (Pa = 0.72) and anxiolytic (Pa = 0.65) activities due to structural similarities to S-alkylated pyrimidinones . The morpholine ring may enhance binding to GABAergic receptors, a target for anticonvulsants .
Comparative Anticonvulsant Efficacy
In rodent models, analogs such as 2-[(4-methyl-6-oxopyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide exhibit:
While the target compound lacks in vivo data, its higher logP (2.67 vs. 2.12 in bromophenyl analog) suggests improved CNS penetration .
Structure-Activity Relationships (SAR)
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Morpholine Substitution: Replacing thiol with morpholine-4-yl increases metabolic stability compared to sulfur-containing analogs .
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2-Methylphenyl Group: Ortho-methyl substitution on the phenyl ring reduces hepatotoxicity risks compared to para-halogenated derivatives .
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Acetamide Linker: The –NHCO– group facilitates hydrogen bonding with target proteins, critical for anticonvulsant efficacy .
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